[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
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Overview
Description
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a chlorophenyl group, a sulfonylhydrazinylidene moiety, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzenesulfonylhydrazine with an aldehyde or ketone to form the sulfonylhydrazone intermediate. This intermediate is then reacted with a furan-2-carboxylate derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl and carboxylate derivatives.
Reduction: Reduction reactions can convert the sulfonylhydrazinylidene moiety to corresponding amines or hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or carboxylic acids, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups into the chlorophenyl ring .
Scientific Research Applications
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The sulfonylhydrazinylidene moiety is particularly important for its activity, as it can form covalent bonds with target molecules, altering their function .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, used in organic synthesis.
Triple Bond Compounds: Molecules with triple bonds, known for their strong bonding and unique reactivity.
Properties
IUPAC Name |
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O8S/c24-16-6-9-18(10-7-16)35(29,30)26-25-14-15-5-8-17(33-22(27)19-3-1-11-31-19)13-21(15)34-23(28)20-4-2-12-32-20/h1-14,26H/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKXZEDCNZLJGT-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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